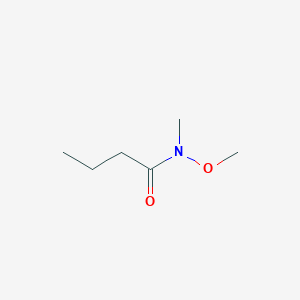

N-Methoxy-N-methylbutanamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-methoxy-N-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4-5-6(8)7(2)9-3/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNDGDMDYRDYBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00547182 | |

| Record name | N-Methoxy-N-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00547182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109480-78-6 | |

| Record name | N-Methoxy-N-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00547182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methoxy-N-methylbutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Methoxy N Methylbutanamide and Its Derivatives

Established Protocols for N-Methoxy-N-methylbutanamide Synthesis

The synthesis of this compound, a classic Weinreb amide, is well-documented, with several reliable methods available to chemists. wikipedia.org These protocols are foundational in organic synthesis, providing access to a versatile intermediate for the preparation of ketones and aldehydes. wikipedia.orgmychemblog.com

Carboxylic Acid Activation and Aminolysis Approaches

A common and effective strategy for the synthesis of this compound involves the activation of butanoic acid followed by aminolysis with N,O-dimethylhydroxylamine. researchgate.net This approach avoids the often harsh conditions required for the formation of acyl chlorides. chemspider.com A variety of coupling reagents, traditionally used in peptide synthesis, have been adapted for this purpose. wikipedia.org Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) are particularly effective, reacting with the carboxylic acid to form a highly reactive acylimidazolide intermediate. chemspider.com This intermediate then readily undergoes nucleophilic substitution by N,O-dimethylhydroxylamine to furnish the desired Weinreb amide. chemspider.com Other peptide coupling reagents based on hydroxybenzotriazole (B1436442) and phosphonium (B103445) salts have also been successfully employed. wikipedia.orgarkat-usa.org A key advantage of these methods is the mild reaction conditions, which tolerate a wide range of functional groups. arkat-usa.org

Table 1: Comparison of Coupling Reagents for this compound Synthesis This is an interactive table. Click on the headers to sort.

| Coupling Reagent | Typical Solvent | Base | Reported Yield Range | Reference |

|---|---|---|---|---|

| 1,1'-Carbonyldiimidazole (CDI) | Dichloromethane (DCM) | None required | 70-95% | chemspider.com |

| Propylphosphonic anhydride (B1165640) (T3P) | Ethyl Acetate (B1210297) (EtOAc) | Diisopropylethylamine (DIPEA) | ~92% | whiterose.ac.uk |

| Benzotriazol-1-yl-N-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) | Tetrahydrofuran (THF) | Triethylamine (B128534) (TEA) | 73-97% (for various amides) | arkat-usa.org |

Acyl Halide and Mixed Anhydride Methodologies

The original and perhaps most direct method for preparing this compound involves the reaction of an acyl halide, specifically butanoyl chloride, with N,O-dimethylhydroxylamine hydrochloride. wikipedia.orgsoton.ac.uk This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid generated during the reaction. soton.ac.ukrsc.org The reaction is generally high-yielding and straightforward, making it a popular choice for laboratory-scale synthesis. soton.ac.uk

Alternatively, mixed anhydride methodologies provide another robust route. researchgate.net In this approach, butanoic acid is first converted to a mixed anhydride, often using a chloroformate like isobutyl chloroformate in the presence of a tertiary amine base. This activated intermediate is not isolated but is reacted in situ with N,O-dimethylhydroxylamine to yield this compound. This method offers a milder alternative to the use of highly reactive acyl chlorides. researchgate.net

Stereoselective Synthesis of this compound Analogs

The development of stereoselective methods for the synthesis of analogs of this compound is of significant interest, particularly for the preparation of chiral ketones and aldehydes which are valuable building blocks in medicinal chemistry and natural product synthesis. rsc.orgrsc.org

Chiral Auxiliaries and Asymmetric Methods

Chiral auxiliaries have been instrumental in achieving high levels of stereocontrol in the synthesis of Weinreb amide analogs. rsc.orgthieme-connect.com These auxiliaries are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed. acs.org For instance, chiral auxiliaries that function as Weinreb amide equivalents have been designed. thieme-connect.comacs.org One such approach involves using a chiral hydroxylamine (B1172632) derivative, which, after acylation with a butanoyl derivative, can undergo diastereoselective alkylation at the α-position. acs.org Subsequent cleavage of the auxiliary yields an enantioenriched α-substituted butanamide derivative. acs.org Evans' oxazolidinone auxiliaries and Oppolzer's sultams are well-known examples of chiral auxiliaries used for the synthesis of chiral carboxylic acid derivatives, which can then be converted to the corresponding chiral Weinreb amides. thieme-connect.com

Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis This is an interactive table. Click on the headers to sort.

| Chiral Auxiliary Type | Key Feature | Typical Application | Reference |

|---|---|---|---|

| N-1-(1′-Naphthyl)ethyl-O-tert-butylhydroxylamine | Chiral Weinreb amide equivalent | Diastereoselective alkylation | acs.org |

| 1,2-Oxazinanes | Cyclic Weinreb amide equivalents | Synthesis of α-chiral ketones | thieme-connect.com |

| Evans Oxazolidinones | Formation of chiral enolates | Asymmetric alkylation, aldol (B89426) reactions | thieme-connect.com |

Kinetic Resolution Strategies for Racemic 2-Hydroxy this compound Derivatives

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. mdpi.com This strategy has been successfully applied to racemic 2-hydroxy this compound derivatives. mdpi.comlookchem.com In a kinetic resolution, one enantiomer of the racemic starting material reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. nih.gov

One notable method involves the use of a chiral acyl-transfer catalyst, such as (R)-benzotetramisole, in combination with an acylating agent like diphenylacetic acid. mdpi.com This system facilitates the enantioselective acylation of the hydroxyl group in one of the enantiomers of the 2-hydroxy Weinreb amide, allowing for the separation of the acylated product from the unreacted, enantiomerically enriched alcohol. mdpi.comnih.gov This method has demonstrated high selectivity factors, enabling the production of optically active 2-hydroxyamide derivatives. mdpi.com

Catalytic Approaches in this compound Synthesis

The development of catalytic methods for amide bond formation is a significant area of research, aiming for more sustainable and efficient synthetic routes. rsc.org Several catalytic strategies have been applied to the synthesis of this compound and its derivatives.

Palladium-catalyzed aminocarbonylation represents a powerful method for synthesizing Weinreb amides from aryl or vinyl halides or triflates. researchgate.netacs.org This reaction introduces a carbonyl group and the N-methoxy-N-methylamino moiety in a single step, typically using carbon monoxide as the carbonyl source. acs.org More recently, organoboron catalysts, such as 2-isobutyryl-3,5-dinitrobenzoic acid (DBAA), have been shown to effectively catalyze the direct dehydrative amidation of carboxylic acids with N,O-dimethylhydroxylamine. rsc.org This approach is notable as it overcomes the poor nucleophilicity of the hydroxylamine derivative. rsc.org Furthermore, transition metal catalysis, including iridium and cobalt, has been explored for the C-H functionalization of pre-formed Weinreb amides, allowing for the late-stage modification of these structures. mdpi.comacs.org

Transition Metal-Catalyzed Formations (e.g., Gold(I)-Catalyzed, Palladium-Catalyzed)

Transition metal catalysis offers efficient and selective pathways for the synthesis of N-alkoxy-N-alkylamides, including this compound. acs.orgrsc.orgsioc-journal.cnresearchgate.net Gold and palladium catalysts, in particular, have demonstrated significant utility in these transformations.

Gold(I)-Catalyzed Reactions:

Gold(I) catalysts have been effectively employed in asymmetric aldol reactions involving N-methoxy-N-methyl-α-isocyanoacetamide, an α-isocyano Weinreb amide. acs.orgorientjchem.org This methodology provides an efficient route to optically active β-hydroxy α-amino aldehydes and ketones. acs.orgorientjchem.org The gold(I) catalyst facilitates the reaction between the isocyano Weinreb amide and an aldehyde, leading to the formation of functionalized derivatives. e-bookshelf.deethz.ch

Palladium-Catalyzed Reactions:

Palladium catalysts are widely used in the synthesis of Weinreb amides. jmchemsci.com One common approach involves the palladium-catalyzed aminocarbonylation of organoboronic acids or aryl halides with N,O-dimethylhydroxylamine under a carbon monoxide atmosphere. researchgate.net Palladium-catalyzed cross-coupling reactions have also been utilized to functionalize pre-existing amide structures. jmchemsci.com For instance, palladium acetate in the presence of a phosphine (B1218219) ligand can catalyze the coupling of an amide with aryl halides to produce a variety of derivatives. jmchemsci.com Furthermore, palladium(II)-catalyzed fluorination of unactivated methylene (B1212753) C(sp³)–H bonds at the β-position of amides provides a direct method for synthesizing β-fluorinated derivatives. researchgate.net

A comparative look at these methodologies reveals the distinct advantages of each. Gold-catalyzed reactions often exhibit high stereoselectivity, which is crucial for the synthesis of chiral molecules. acs.orgorientjchem.org Palladium-catalyzed methods, on the other hand, are valued for their broad substrate scope and functional group tolerance. jmchemsci.comresearchgate.net

| Catalyst System | Reactants | Product Type | Key Features |

| Gold(I) Complex | N-methoxy-N-methyl-α-isocyanoacetamide, Aldehyde | β-Hydroxy α-amino aldehyde/ketone derivative | High asymmetric induction. acs.orgorientjchem.org |

| Palladium(II) Acetate / Triphenylphosphine | Amide, Aryl Halide | N-Aryl amide derivative | Broad functional group tolerance. jmchemsci.com |

| Palladium(II) Catalyst | Amide, Fluorinating Agent | β-Fluoro amide derivative | Direct C-H functionalization. researchgate.net |

Brønsted Acid-Catalyzed Routes to this compound Derivatives

Brønsted acids serve as effective catalysts for the synthesis of various organic molecules, including derivatives of this compound. nih.govchemrxiv.org These reactions often proceed through the formation of electrophilic intermediates that can be trapped by nucleophiles.

One notable application is the Brønsted acid-catalyzed synthesis of 4-functionalized tetrahydrocarbazol-1-ones from 1,4-dicarbonylindole derivatives. nih.gov In this process, a precursor containing the N-methoxy-N-methylamide moiety can be involved in the construction of the final heterocyclic product. For instance, 4-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N-methylbutanamide has been used as a starting material in multi-step syntheses. nih.gov The synthesis of this silyl-protected derivative involves the reaction of 4-hydroxy-N-methoxy-N-methylbutanamide with tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole. nih.gov The initial 4-hydroxy-N-methoxy-N-methylbutanamide can be prepared from γ-butyrolactone. nih.gov

Chiral Brønsted acids have also been utilized in asymmetric Mannich reactions to produce chiral amine derivatives. temple.edu While not a direct synthesis of this compound itself, the principles can be applied to reactions involving precursors containing the Weinreb amide functionality to generate chiral derivatives. temple.edu The use of a chiral phosphoric acid catalyst, for example, can lead to a diastereo- and enantioselective synthesis of spiroisindolinones from enamides. chemrxiv.org

The table below summarizes key aspects of Brønsted acid-catalyzed routes.

| Brønsted Acid | Reactants | Product Type | Key Features |

| p-Toluenesulfonic acid | 1,4-Dicarbonylindole derivative, Thiol | 4-Thiotetrahydrocarbazol-1-one | Formation of C-S bonds. nih.gov |

| Chiral Phosphoric Acid | Enamide, 3-Hydroxy-isoindolinone | Spiroisindolinone | High diastereo- and enantioselectivity. chemrxiv.org |

Optimization of Reaction Conditions for this compound Yield and Purity

The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize the yield and purity of the target compound. smolecule.comresearchgate.net For the synthesis of this compound, several parameters can be adjusted.

The choice of coupling agent is a significant factor. Various reagents have been developed for the conversion of carboxylic acids to Weinreb amides. researchgate.net For instance, the use of methanesulfonyl chloride with triethylamine and N,O-dimethylhydroxylamine has been shown to be an efficient method, particularly for sterically hindered carboxylic acids, with yields ranging from 59% to 88%. nih.gov

Solvent choice and reaction temperature also play a crucial role. rsc.org In a study on the synthesis of hexahydropyrido[2,3-d]pyrimidine derivatives, altering the solvent from DMF to polar protic solvents like alcohols, or other polar aprotic solvents like acetonitrile, significantly impacted the reaction yield. researchgate.net Temperature adjustments are also a standard practice to improve reaction rates and yields. researchgate.netrsc.org

The concentration of reactants and the reaction time are additional variables that require careful optimization. rsc.org A systematic screening of these parameters is often necessary to identify the optimal conditions for a specific transformation. For example, in the synthesis of oxazole (B20620) derivatives, the concentration of the starting isothiocyanate and the reaction time were key parameters that were adjusted to maximize the product yield. rsc.org

The following table presents a hypothetical optimization study for the synthesis of this compound from butyric acid, illustrating the effect of different coupling agents and bases on the reaction yield.

| Entry | Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | SOCl₂ | Pyridine | CH₂Cl₂ | 0 to rt | 4 | 75 |

| 2 | DCC | DMAP | CH₂Cl₂ | rt | 12 | 82 |

| 3 | HOBt/EDC | DIPEA | DMF | rt | 8 | 88 |

| 4 | MsCl | Et₃N | THF | 0 to rt | 6 | 85 |

This table is illustrative and based on general principles of amide bond formation.

Mechanistic Insights into N Methoxy N Methylbutanamide Reactivity

Fundamental Reaction Mechanisms of N-Methoxy-N-methylbutanamide

The reactions of this compound are largely governed by the principles of nucleophilic acyl substitution, with its unique structure imparting specific electrophilic and nucleophilic characteristics.

The primary reaction pathway for this compound involves nucleophilic acyl substitution. lookchem.com In this mechanism, a nucleophile, such as an organometallic reagent (e.g., Grignard or organolithium reagents), attacks the electrophilic carbonyl carbon. orientjchem.orgstackexchange.com This initial attack leads to the formation of a tetrahedral intermediate. stackexchange.com Unlike in reactions with esters or other amides, this intermediate is stabilized and does not readily collapse to eliminate a leaving group. stackexchange.com Upon acidic workup, the stabilized intermediate breaks down to yield the corresponding ketone or aldehyde. stackexchange.comyoutube.com

The stability of this intermediate is a key feature of Weinreb amide reactivity, preventing the second addition of the nucleophile that is often observed with more reactive carbonyl compounds like esters. stackexchange.compublish.csiro.au This allows for the controlled synthesis of ketones from carboxylic acid derivatives.

This compound, as a Weinreb amide, possesses distinct electrophilic and nucleophilic characteristics that dictate its reactivity.

Electrophilic Character : The carbonyl carbon of this compound is electrophilic, making it susceptible to attack by nucleophiles. publish.csiro.au The presence of the N-methoxy group is thought to enhance the electrophilicity of the carbonyl carbon compared to standard amides. publish.csiro.au However, it is generally considered a weaker electrophile than aldehydes or ketones. unito.it This difference in electrophilicity allows for chemoselective reactions where a stronger electrophile can react in the presence of the Weinreb amide. rsc.org

Nucleophilic Character : While the primary role of this compound is that of an electrophile, the oxygen atom of the N-methoxy group and the carbonyl oxygen can act as nucleophilic centers by coordinating to metal ions. youtube.comreddit.com This coordination plays a crucial role in stabilizing the tetrahedral intermediate formed during nucleophilic attack. stackexchange.com

Nucleophilic Acyl Substitution Pathways

Exploration of Intermediates and Transition States

The unique reactivity of this compound is intrinsically linked to the formation and stability of specific intermediates and the nature of the transition states leading to them.

A hallmark of reactions involving this compound and organometallic reagents is the formation of a stable, five-membered cyclic chelate intermediate. stackexchange.comyoutube.com After the nucleophile adds to the carbonyl carbon, the metal cation (e.g., MgX⁺ from a Grignard reagent or Li⁺ from an organolithium reagent) coordinates to both the carbonyl oxygen and the oxygen of the N-methoxy group. stackexchange.comyoutube.comreddit.com

This chelation stabilizes the tetrahedral intermediate, preventing it from collapsing and eliminating the N-methoxy-N-methylamine group. stackexchange.com The intermediate remains stable at low temperatures, and only upon aqueous workup does it break down to form the final ketone or aldehyde product. stackexchange.comyoutube.com This chelation-controlled stability is the fundamental reason for the selective mono-addition to Weinreb amides. stackexchange.comacs.org

The stability of this chelated intermediate is influenced by the metal counterion. For instance, with Grignard reagents (organomagnesiums), the chelate is particularly stable. reddit.com While organolithium reagents also form a sufficiently stable intermediate to allow for ketone synthesis, the stability is comparatively less, making temperature control more critical. reddit.com

Density Functional Theory (DFT) calculations have provided significant insights into the reaction mechanisms of systems involving this compound and related Weinreb amides. These computational studies help to elucidate the structures of transition states and intermediates, and to understand the factors governing selectivity.

For example, DFT calculations have been used to study the kinetic resolution of 2-hydroxy-N-methoxy-N-methylamides. mdpi.comnih.gov These studies have determined the structures of the transition states involved in the acylation process, revealing that the selectivity arises from the relative stability of the diastereomeric transition states. nih.gov In one study, the transition state for the reaction of a 2-hydroxy-Weinreb amide showed the formation of a C-O bond at a distance of 2.080 Å, with the carbonyl oxygen of the acylating agent coordinating to the hydrogen of the C-2 hydroxyl group of the Weinreb amide at a distance of 2.311 Å. mdpi.com

DFT studies have also been employed to understand the role of additives in reactions involving Weinreb amides. For instance, in palladium-catalyzed C-H arylation reactions where a Weinreb amide acts as a directing group, DFT calculations revealed that an additive like 3-pyridinesulfonic acid stabilizes cationic palladium intermediates and promotes the dissociation of acetate (B1210297) ligands, which is necessary for the C-H bond cleavage to occur. mdpi.com

Coordination-Stabilized Intermediate Formation

Reaction Kinetics and Selectivity in this compound Transformations

The kinetics and selectivity of reactions with this compound are critical for its synthetic utility.

The high chemoselectivity of this compound is a key feature. It can be selectively acylated by strong nucleophiles even in the presence of other, more reactive electrophilic functional groups. thieme-connect.com This is attributed to the relatively lower electrophilicity of the Weinreb amide carbonyl compared to, for example, an aldehyde. unito.it This allows for transformations where other functional groups react preferentially.

Furthermore, reactions involving chiral this compound derivatives often proceed with high stereoselectivity. The stereochemical information present in the starting amide can be transferred to the ketone product without significant loss of optical purity. thieme-connect.com This has been demonstrated in the synthesis of optically active α-substituted ketones. thieme-connect.com

Kinetic resolution is another area where the selectivity of Weinreb amides is exploited. In the kinetic resolution of racemic 2-hydroxy-N-methoxy-N-methylamides, high selectivity factors have been achieved, indicating a significant difference in the reaction rates of the two enantiomers. nih.gov For example, the kinetic resolution of (±)-2-hydroxy-N-methoxy-N-methyl-4-phenylbutanamide showed a high selectivity factor (s = 156). mdpi.comnih.gov

The table below summarizes key kinetic and selectivity data from a study on the kinetic resolution of various 2-hydroxyamides.

| Entry | Substrate (Racemic 2-hydroxyamide) | Product (Ester) Yield (%) | Product (Ester) ee (%) | Recovered Alcohol Yield (%) | Recovered Alcohol ee (%) | Selectivity Factor (s) |

| 1 | 2-Hydroxy-N,N-dimethylpropanamide | 47 | 94 | 49 | >99 | 247 |

| 2 | 2-Hydroxy-N,N-dimethylbutanamide | 48 | 93 | 47 | >99 | 200 |

| 3 | 2-Hydroxy-N,N-dimethyl-3-methylbutanamide | 49 | 93 | 49 | >99 | 224 |

| 4 | 2-Hydroxy-N,N-dimethyl-4-phenylbutanamide | 48 | 92 | 46 | >99 | 254 |

| 5 | 2-Hydroxy-N-methoxy-N-methyl-4-phenylbutanamide | 48 | 91 | 48 | 96 | 156 |

Data sourced from a study on the kinetic resolution of racemic 2-hydroxyamides. nih.gov

Applications of N Methoxy N Methylbutanamide in Complex Molecule Synthesis

Role of N-Methoxy-N-methylbutanamide as a Versatile Synthetic Building Block

The utility of this compound stems from its capacity to act as a reliable acylating agent, which can be readily prepared from butanoyl chloride or butyric acid. soton.ac.ukresearchgate.net Its derivatives are employed as foundational components in multistep synthetic sequences, enabling the precise introduction of a four-carbon chain that can be subsequently elaborated into a variety of functional groups.

A primary application of this compound is in the synthesis of ketones and aldehydes. researchgate.net The N-methoxy-N-methylamide group is relatively unreactive towards nucleophiles on its own but is readily converted into a ketone upon reaction with organometallic reagents.

Ketone Synthesis: The reaction of this compound with Grignard reagents or organolithium compounds proceeds to form a stable five-membered chelate intermediate. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic or aqueous workup. This two-step process effectively prevents the common side reaction of over-addition of the organometallic reagent, which would lead to the formation of tertiary alcohols. This method, known as the Weinreb ketone synthesis, is a high-yielding and general route to a wide array of ketones. researchgate.netresearchgate.net For example, derivatives like 4-hydroxy-N-methoxy-N-methylbutanamide can be reacted with various organolithium or Grignard reagents to produce the corresponding δ-hydroxyketones in excellent yields. mdpi.com

Aldehyde Synthesis: The reduction of this compound provides a reliable route to butanal. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the Weinreb amide to the corresponding aldehyde in high yield. researchgate.net The reaction proceeds through a similar stable chelated intermediate which, upon workup, liberates the aldehyde. This method avoids over-reduction to the primary alcohol, a common issue when using more reactive carboxylic acid derivatives.

Table 1: Synthesis of Carbonyl Compounds from this compound and its Derivatives

| Starting Material | Reagent | Product Type | Reference |

| This compound | Grignard Reagents (R-MgX) | Ketone (R-CO-C₃H₇) | researchgate.net |

| This compound | Organolithium Reagents (R-Li) | Ketone (R-CO-C₃H₇) | researchgate.net |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Aldehyde (OHC-C₃H₇) | researchgate.net |

| 4-Hydroxy-N-methoxy-N-methylbutanamide | Organolithium/Grignard Reagents | δ-Hydroxyketone | mdpi.com |

This compound serves as a platform for various functional group interconversions and derivatization strategies. The butanoyl backbone can be functionalized prior to or after the key ketone-forming reaction, enhancing its versatility. For instance, derivatives such as 4-chloro-N-methoxy-N-methylbutanamide myskinrecipes.comambeed.com and 4-hydroxy-N-methoxy-N-methylbutanamide mdpi.comlookchem.com are commercially available or readily synthesized. These bifunctional compounds contain a Weinreb amide at one end and a reactive handle at the other, allowing for sequential or orthogonal chemical modifications.

The 4-chloro derivative can be used in substitution reactions, while the 4-hydroxy derivative can be protected and then deprotected at a later synthetic stage or used in oxidation or etherification reactions. mdpi.comacs.org This strategy allows chemists to build molecular complexity by using the Weinreb amide as a stable carbonyl precursor that can be unmasked at the desired step.

Precursors for Ketones and Aldehydes

This compound in Total Synthesis Programs

The reliability and predictability of reactions involving this compound and its analogs have made them key components in the total synthesis of numerous complex molecules, including natural products and bioactive compounds.

The robustness of the Weinreb amide functionality has been exploited in the synthesis of several natural products. A notable example is the stereocontrolled synthesis of the natural alkaloid (−)-adaline. mdpi.com In this synthesis, 4-hydroxy-N-methoxy-N-methylbutanamide, derived from γ-butyrolactone, was treated with an organolithium reagent to furnish a δ-hydroxyketone. mdpi.com This ketone was a crucial intermediate that underwent a series of transformations, including a diastereoselective Mannich reaction, to construct the homotropanone core of the target molecule. mdpi.com

Derivatives of this compound also feature in the synthesis of potential therapeutic agents. For example, 4-chloro-N-methoxy-N-methylbutanamide is a documented intermediate in the synthesis of amino pyrazolopyrimidine compounds that act as neurotrophic factor tyrosine kinase receptor (Trk) inhibitors, which are investigated for their potential in treating various diseases. google.com

The controlled reactivity of this compound derivatives is instrumental in the construction of intricate polycyclic and heterocyclic frameworks. acs.org A p-toluenesulfonic acid-catalyzed cascade reaction for synthesizing 4-functionalized tetrahydrocarbazol-1-ones utilizes a derivative of this compound. acs.org The synthesis begins with the preparation of 4-((tert-butyldimethylsilyl)oxy)-N-methoxy-N-methylbutanamide, which is then reacted with 2-lithio-1-methylindole. acs.org The resulting keto-amide is a precursor to a 1,4-dicarbonylindole derivative that undergoes an intramolecular Friedel–Crafts reaction followed by nucleophilic addition to build the complex tetrahydrocarbazole core. acs.org

Furthermore, this compound derivatives are employed in the synthesis of other complex ring systems, such as the 8-oxabicyclo[3.2.1]oct-3-enone core, via intramolecular [5+2] cycloaddition reactions. nih.gov In these syntheses, the Weinreb amide is used to construct a ketone precursor which is then elaborated into a furfuryl alcohol derivative, the substrate for the key cycloaddition step. nih.gov

Table 2: Examples of Complex Molecules Synthesized Using this compound Derivatives

| Target Molecule/System | Role of Butanamide Derivative | Key Transformation | Reference |

| (−)-Adaline | Precursor to a δ-hydroxyketone intermediate | Weinreb ketone synthesis | mdpi.com |

| Tetrahydrocarbazol-1-ones | Precursor to a 1,4-dicarbonylindole | Friedel–Crafts cascade | acs.org |

| 8-Oxabicyclo[3.2.1]oct-3-enone | Precursor to a furfuryl alcohol | [5+2] Cycloaddition | nih.gov |

| cis-Fused 5,7-Bicyclic Systems | Substrate for carbocyclization | Rhodium(I)-catalysed [4+3] carbocyclisation | liverpool.ac.uk |

Construction of Natural Products and Bioactive Compounds

Application in Specialized Organic Reactions

Beyond its role as a standard carbonyl precursor, this compound and its derivatives participate in more specialized and advanced organic reactions. These applications leverage the unique electronic and steric properties of the Weinreb amide group to influence the outcome of complex chemical transformations.

One such application is in transition metal-catalyzed carbocyclization reactions. For instance, 4-cyclopropylidene-N-methoxy-N-methylbutanamide has been used as a substrate in rhodium(I)-catalyzed [4+3] carbocyclization reactions with dienes to construct cis-fused 5,7-bicyclic ring systems. liverpool.ac.uk These bicyclic motifs are present in a variety of structurally challenging and biologically significant natural products. liverpool.ac.ukliverpool.ac.uk

Another example is its use in preparing substrates for highly diastereoselective intramolecular asymmetric oxidopyrylium-olefin [5+2] cycloadditions. nih.gov The synthesis of the required precursors involves the conversion of chiral α-hydroxy esters into the corresponding Weinreb amides, including derivatives of this compound. These amides are then converted to ketones, which are further transformed into the complex substrates needed for the cycloaddition, demonstrating the amide's role as a reliable entry point into complex synthetic sequences. nih.gov

Carbocyclization and Cycloaddition Reactions Utilizing this compound Derivatives

Derivatives of this compound are instrumental in constructing cyclic and polycyclic systems through carbocyclization and cycloaddition reactions. These reactions are fundamental in synthesizing natural products and other biologically important molecules that feature complex ring structures. liverpool.ac.uk

One notable application involves the rhodium(I)-catalyzed [3+2] and [4+3] carbocyclization reactions of alkylidenecyclopropanes tethered to dienes. liverpool.ac.uk For instance, 4-cyclopropylidene-N-methoxy-N-methylbutanamide has been utilized as a precursor in these transformations to create cis-fused 5,5- and 5,7-bicyclic ring systems. liverpool.ac.ukliverpool.ac.uk These bicyclic motifs are prevalent in a variety of structurally complex and biologically significant natural products. liverpool.ac.uk The development of diastereoselective versions of these reactions has further expanded their utility, enabling the synthesis of bicyclic systems with multiple stereogenic centers. liverpool.ac.uk

In the realm of cycloaddition reactions, derivatives of this compound have been employed in [5+2] cycloaddition reactions. For example, (S)-2-Hydroxy-N-methoxy-3-methyl-N-methylbutanamide was synthesized as a Weinreb amide intermediate in a multi-step sequence leading to a substrate for an intramolecular asymmetric oxidopyrylium-olefin [5+2] cycloaddition. nih.gov This reaction is crucial for constructing 8-oxabicyclo[3.2.1]oct-3-enone ring systems, which are present in various natural products. nih.gov

The following table summarizes key carbocyclization and cycloaddition reactions involving this compound derivatives:

| Reaction Type | Reactant Derivative | Catalyst/Reagents | Product Type | Ref. |

| [3+2] and [4+3] Carbocyclization | 4-Cyclopropylidene-N-methoxy-N-methylbutanamide | Rhodium(I) complex | Cis-fused 5,5- and 5,7-bicyclic systems | liverpool.ac.ukliverpool.ac.uk |

| [5+2] Cycloaddition | (S)-2-Hydroxy-N-methoxy-3-methyl-N-methylbutanamide (as precursor) | N-methylpyrrolidine | 8-Oxabicyclo[3.2.1]oct-3-enone systems | nih.gov |

These examples underscore the importance of this compound derivatives in assembling complex carbocyclic and heterocyclic frameworks, providing access to a diverse range of molecular architectures.

Amination and Fluorination Reactions Involving this compound Substrates

This compound and its derivatives also serve as key substrates in amination and fluorination reactions, which are critical for introducing nitrogen and fluorine atoms into organic molecules. These functional groups are prevalent in pharmaceuticals and agrochemicals, often imparting desirable biological properties. myskinrecipes.comwhiterose.ac.uk

In the context of amination, derivatives such as 4-amino-N-arylbutanamides have been synthesized and evaluated as GABA transporter inhibitors. nih.govresearchgate.net The synthesis of these compounds often involves the reaction of a suitable amine with a derivative of this compound. For instance, 4-aminobutanamide (B1198625) derivatives have been prepared through the N-alkylation of secondary amines with appropriate butanamide precursors, followed by further functional group manipulations. nih.govresearchgate.net These synthetic strategies allow for the creation of a library of compounds for structure-activity relationship studies. nih.gov

Fluorination reactions of this compound substrates provide a direct route to β-fluorinated amides. Palladium-catalyzed β-C(sp³)–H fluorination of native amides has emerged as a powerful tool for this transformation. researchgate.net This methodology allows for the selective introduction of a fluorine atom at the β-position of the amide, a structural motif of interest in medicinal chemistry. The resulting β-fluoroamides can be further transformed into other valuable compounds, such as β-lactams, through intramolecular SN2 reactions. researchgate.net Additionally, alkoxyfluorination of non-fluorinated hydroxy-ynones, which can be derived from this compound, has been achieved using reagents like Selectfluor® in the presence of a gold catalyst. wiley-vch.de

Key amination and fluorination reactions are highlighted in the table below:

| Reaction Type | Substrate/Derivative | Reagents | Product Type | Ref. |

| Amination | 4-Bromobutanamide derivative | Secondary amine, K₂CO₃ | 4-Aminobutanamide derivatives | nih.govresearchgate.net |

| β-C–H Fluorination | N-monosubstituted butanamide | Pd(II) catalyst, Ag₂O | β-Fluorobutanamide | researchgate.net |

| Alkoxyfluorination | Hydroxy-ynone derivative | Selectfluor®, AuCl | α,α-Difluoro-β-alkoxy amide | wiley-vch.de |

The ability to incorporate nitrogen and fluorine into the butanamide scaffold through these reactions enhances the molecular diversity accessible from this compound and its derivatives, facilitating the development of new bioactive compounds.

Role in Knorr Pyrrole (B145914) Synthesis

The Knorr pyrrole synthesis is a classic and widely utilized method for the construction of substituted pyrroles, which are important heterocyclic motifs found in many natural products and pharmaceuticals. wikipedia.org A significant modification of this synthesis involves the use of N-methoxy-N-methylamides (Weinreb amides) to prepare the requisite α-amino ketone intermediates. researchgate.net

In this modified approach, N-methoxy-N-methylamides of amino acids serve as stable and readily available precursors. These Weinreb amides react cleanly with organometallic reagents to afford the corresponding α-amino ketones in good yields, avoiding the self-condensation issues often associated with these intermediates. wikipedia.orgresearchgate.net The resulting α-amino ketones are then condensed with a 1,3-dicarbonyl compound under standard Knorr conditions (typically with zinc and acetic acid as catalysts) to furnish tetrasubstituted pyrroles. wikipedia.orgresearchgate.net

This strategy has been successfully applied to the synthesis of a variety of pyrrole derivatives. For example, a convergent synthesis of the phenyl-pyrrolic core of rhazinilam, a complex alkaloid, utilizes a tandem Mukaiyama aldol-type condensation–Staudinger cyclization sequence, which complements the classical Knorr synthesis by providing a key 3-pyrrolin-2-one intermediate. arkat-usa.org While not a direct application of this compound in the Knorr reaction itself, this highlights the importance of related strategies in accessing complex pyrrole-containing structures. The use of Weinreb amides in preparing the α-amino ketone component represents a significant improvement to the Knorr synthesis, enhancing its versatility and applicability in modern organic synthesis. researchgate.net

Advanced Characterization and Computational Studies of N Methoxy N Methylbutanamide

Spectroscopic Analysis Methodologies for N-Methoxy-N-methylbutanamide and its Adducts

The structural integrity and purity of this compound, a Weinreb amide, are paramount for its successful application in organic synthesis. A suite of spectroscopic techniques is routinely employed for its characterization, as well as for the elucidation of the structures of its adducts and reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are observed. For instance, the methoxy (B1213986) (N-O-CH₃) and N-methyl (N-CH₃) groups typically appear as sharp singlets. liverpool.ac.uksfu.caua.es The protons of the butyl chain exhibit characteristic multiplets, with their chemical shifts and coupling patterns providing connectivity information. liverpool.ac.ukua.es For example, in a derivative, 4-Cyclopropylidene-N-methoxy-N-methylbutanamide, the methoxy and N-methyl protons appear as singlets at δ 3.68 and δ 3.18 ppm, respectively, in CDCl₃. liverpool.ac.uk

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the amide typically resonates at a characteristic downfield chemical shift. liverpool.ac.ukua.es For instance, in 5-Hydroxy-N-methoxy-N-methylpentanamide, the carbonyl carbon appears at δ 174.7 ppm. ua.es

NMR is also crucial for characterizing adducts and products derived from reactions involving this compound. For example, in the synthesis of (S)-4-(tert-Butyldimethylsiloxy)-2-hydroxy-N-methoxy-N-methylbutanamide, ¹H NMR was used to confirm the structure of the product. mdpi.com Detailed 1D and 2D NMR techniques are often employed for the exhaustive structural elucidation of complex molecules synthesized using this Weinreb amide. researchgate.net

Mass Spectrometry Techniques in Mechanistic and Structural Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula. mdpi.commdpi.com

Electrospray ionization (ESI) is a common soft ionization technique used for the analysis of these compounds, often coupled with time-of-flight (TOF) or other mass analyzers. mdpi.commdpi.com For example, the sodium adduct [M+Na]⁺ is frequently observed in ESI-MS. mdpi.com Low-resolution mass spectrometry using techniques like electron impact (EI) can provide information about fragmentation patterns, which aids in structural elucidation. ua.es For instance, the EI-MS of 5-Hydroxy-N-methoxy-N-methylpentanamide shows characteristic fragments that help to confirm its structure. ua.es

MS is also instrumental in mechanistic studies. By identifying intermediates and products in a reaction mixture, mass spectrometry can provide insights into the reaction pathway.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most prominent absorption band in its IR spectrum is the carbonyl (C=O) stretching vibration of the amide group, which typically appears in the region of 1660-1680 cm⁻¹. mdpi.com For instance, (S)-4-(tert-Butyldimethylsiloxy)-2-hydroxy-N-methoxy-N-methylbutanamide exhibits a strong absorption at 1662 cm⁻¹. mdpi.com

Other characteristic vibrations include C-H stretching and bending frequencies for the alkyl and methyl groups. The presence of these characteristic absorption bands provides quick confirmation of the amide functional group. libretexts.org

Computational Modeling of this compound

Computational chemistry offers powerful tools to investigate the properties of this compound at a molecular level, providing insights that complement experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and predict the reactivity of molecules like this compound. DFT calculations can determine various molecular properties, including optimized geometry, electronic energies, and the distribution of electron density. ua.es

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy gaps, calculated using DFT, are important for understanding the molecule's reactivity and kinetic stability. eurjchem.com Molecular electrostatic potential (MEP) surface analysis, another DFT-based tool, helps in identifying the electron-rich and electron-deficient regions of the molecule, thereby predicting sites for nucleophilic and electrophilic attack. eurjchem.com DFT calculations have been employed to rationalize the outcomes of reactions, such as in the decarboxylative-Mannich coupling involving derivatives of this compound. ua.es

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and conformational flexibility of this compound and its derivatives are crucial for their reactivity and interactions. Conformational analysis aims to identify the stable conformations (rotamers) of the molecule and the energy barriers between them. Computational methods, including molecular mechanics and quantum mechanical calculations, are used for this purpose. researchgate.net

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. researchgate.netunipi.it MD simulations can be used to study the conformational changes and intermolecular interactions of this compound in different environments, such as in solution or in complex with other molecules. unipi.it For instance, MD simulations have been used to refine the structures of inhibitor-protein complexes where the inhibitor was synthesized using a Weinreb amide. unipi.it

Research Frontiers and Interdisciplinary Applications of N Methoxy N Methylbutanamide

N-Methoxy-N-methylbutanamide in Pharmaceutical and Agrochemical Research

The utility of this compound is prominently featured in the synthesis of complex molecules with significant biological activity. Its role as a stable and reliable synthetic precursor is a cornerstone of its application in medicinal and agricultural chemistry.

This compound and its derivatives are frequently employed as key intermediates in the multi-step synthesis of active pharmaceutical ingredients (APIs). mdpi.com As a Weinreb amide, it provides a reliable method for constructing ketone functionalities, which are common structural motifs in a wide array of therapeutic agents. acs.org The controlled reaction with organometallic reagents like Grignard or organolithium compounds yields a stable chelated intermediate that, upon workup, produces a ketone without the formation of tertiary alcohol byproducts. acs.org

For instance, 4-chloro-N-methoxy-N-methylbutanamide, a closely related derivative, is a documented precursor in the synthesis of inhibitors for Tropomyosin receptor kinase (Trk) enzymes, which are targets in pain, inflammation, and cancer research. acs.org It is also used as a starting material for creating arginase inhibitors, which have therapeutic potential in treating hypertension. bldpharm.com Research into treatments for neurodegenerative disorders has also utilized this compound to build complex heterocyclic scaffolds. acs.org This strategic use in the initial phases of synthesis makes it a fundamental component in the drug discovery pipeline for developing novel medicinal compounds.

| Precursor Compound | Synthetic Target Class | Therapeutic Area | Source |

|---|---|---|---|

| 4-Chloro-N-methoxy-N-methylbutanamide | Fused Ring Heteroaryl Compounds | Pain, Cancer, Neurodegenerative Disease (Trk Inhibitors) | acs.org |

| 4-Chloro-N-methoxy-N-methylbutanamide | Boronic Acid Derivatives | Hypertension (Arginase Inhibitors) | bldpharm.com |

| This compound | Arylalkylaminoketones | Neurodegenerative Disease (Sigma-1 Receptor Modulators) | acs.org |

| (S)-2-(tert-Butyldimethylsilyloxy)-N-methoxy-N-methylbutanamide | CAI-1 Analogs | Infectious Disease (Quorum Sensing Modulators) | smolecule.comtcichemicals.com |

A significant application of this compound as a synthetic intermediate is in the creation of various enzyme inhibitors. The scaffolds derived from this compound are integral to developing agents that target enzymes implicated in a range of pathologies.

Research has demonstrated its use in building molecules that inhibit matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in tissue remodeling and diseases like cancer and arthritis. nih.gov For example, compounds such as (2R)-2-[benzyl(4-methoxybenzene)sulfonamido]-N-hydroxy-3-methylbutanamide (CGS 25966) have been identified as MMP inhibitors. nih.gov Similarly, other complex sulfonamide-hydroxamate structures designed as MMP inhibitors also feature a core butanamide structure, highlighting the utility of these synthons. numberanalytics.commdpi.com

Furthermore, this compound has been used to synthesize dual-target inhibitors. In studies focused on neurodegenerative diseases, it served as a building block to create compounds that simultaneously modulate the Sigma-1 receptor (S1R) and inhibit acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease. acs.orgpensoft.net

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's structure correlates with its biological activity. This compound is a valuable tool in this area because it facilitates the systematic synthesis of libraries of related compounds. By using this Weinreb amide as a common starting point, researchers can introduce diverse structural modifications and subsequently evaluate how these changes affect the compound's interaction with a biological target. smolecule.com

For example, in the development of quorum sensing modulators for Vibrio cholerae, a derivative, (S)-2-(tert-butyldimethylsilyloxy)-N-methoxy-N-methylbutanamide, was used to rapidly incorporate a variety of acyl tails, allowing for a thorough investigation of the SAR for the CqsS receptor. smolecule.comtcichemicals.com Similarly, in the optimization of neuroprotective agents, this compound was a key intermediate in the synthesis of a small library of arylalkylaminoketones, which allowed for the identification of compounds with promising activity as Sigma-1 receptor modulators and AChE inhibitors. acs.org This systematic approach is crucial for optimizing lead compounds to enhance potency and selectivity.

The versatility of this compound extends to research on complex metabolic pathways and neurodegenerative diseases. In the study of neurodegeneration, this compound has been instrumental as a precursor for developing multi-target-directed ligands. pensoft.net Researchers have synthesized novel compounds designed to interact with multiple pathological factors in diseases like Alzheimer's. Specifically, it was used to construct molecules that act as Sigma-1 receptor (S1R) agonists and acetylcholinesterase (AChE) inhibitors. acs.org The resulting compounds showed neurotrophic activity, promoting neurite elongation, and antioxidant properties by protecting neuroblastoma cells from oxidative stress. acs.org

The Trk/NGF pathway, crucial for neuronal survival and differentiation, is another area where precursors derived from this compound are relevant. acs.org Its role in synthesizing Trk inhibitors points to its utility in investigating pathways linked to neurodegenerative diseases, pain, and cancer. acs.org Furthermore, derivatives like 4-Hydroxy-N-methoxy-N-methylbutanamide are cited in research related to NF-κB inhibitors, a protein complex that controls transcription of DNA, cytokine production, and cell survival, indicating a broad role in studying cellular signaling pathways.

| Starting Reagent | Synthesized Compound Class | Biological Target(s) | Disease Focus | Source |

|---|---|---|---|---|

| This compound | Arylalkylaminoketones | Sigma-1 Receptor (S1R), Acetylcholinesterase (AChE) | Alzheimer's Disease, Neurodegeneration | acs.orgpensoft.net |

| 4-Chloro-N-methoxy-N-methylbutanamide | Fused Ring Heteroaryl Compounds | Tropomyosin receptor kinase (Trk) | Neurodegenerative Disease, Pain | acs.org |

| 4-Hydroxy-N-methoxy-N-methylbutanamide | Not specified | NF-κB Pathway | Inflammation, Cellular Signaling |

Beyond pharmaceuticals, this compound and its derivatives serve as important intermediates in the agrochemical industry. mdpi.com The structural motifs accessible through Weinreb amide chemistry are also found in compounds with herbicidal and insecticidal properties.

Specifically, 4-Chloro-N-methoxy-N-methylbutanamide is utilized in the synthesis of herbicides and insecticides, contributing to the development of products for crop protection. mdpi.com While detailed public research on specific commercial products derived from this exact precursor is limited, its inclusion in the synthetic routes for agrochemicals is established. mdpi.com The potential for related butanamide structures in agriculture is also noted, with research exploring their efficacy as pesticides or herbicides. For example, studies on the environmental transformation of the herbicide pentoxazone (B24979) show that it degrades into various butanamide-containing metabolites. This indicates the relevance of the butanamide core in the design and metabolic understanding of modern agrochemicals.

Role in Metabolic Pathway and Neurodegenerative Disease Research

This compound in Advanced Materials Science

While the primary application of this compound is firmly rooted in pharmaceutical and agrochemical synthesis, its potential utility extends to the field of materials science, albeit as a less explored frontier. As a Weinreb amide, its unique reactivity could theoretically be harnessed for the creation of novel polymers and materials with specialized properties. smolecule.com

The investigation into using Weinreb amides for materials synthesis is an emerging area of research. The controlled reactivity that makes these amides valuable in drug synthesis could also be applied to the precise construction of polymer chains or functional materials, where controlling the sequence and incorporation of monomers is critical. However, specific, published research detailing the direct use of this compound for creating advanced materials, such as specialized polymers or in nanotechnology applications, is not widely documented in current scientific literature. The potential exists, but it represents a prospective area for future investigation rather than a field of established application. smolecule.com

Monomers and Crosslinking Agents for Polymer Synthesis

The potential for this compound and its derivatives to serve as monomers or crosslinking agents in polymer synthesis is an area of developing interest. The inherent functionality of the butanamide structure allows for chemical modifications to introduce polymerizable groups.

While direct use as a simple monomer is not widely documented, derivatives of this compound are utilized in more complex polymerization processes. For instance, functionalized butanamides, such as 3-(9-fluorenylmethyoxycarbonylamino)-4-tert-butoxy-N-methoxy-N-methylbutanamide, are employed in solid-phase peptide synthesis, which is a form of stepwise polymerization. thieme-connect.de This highlights the role of the butanamide core as a structural component within larger monomeric units.

Table 1: Potential Roles of Butanamide Structures in Polymer Science

| Role | Example/Concept | Relevant Finding | Citation |

| Monomer Component | Part of a larger monomer for peptide synthesis. | A derivative is used in a continuous-flow strategy for synthesizing peptides. | thieme-connect.de |

| Resin Component | Potential solvent or additive in coating formulations. | N-methylbutanamide is mentioned in a patent for a resin composition to form coating films. | google.com |

| Property Modifier | Influencing flexibility in polymer films. | The introduction of non-crosslinked structures improves the flexibility of coating films. | google.com |

| Gelator Precursor | Potential for creating supramolecular hydrogels. | Polymeric crosslinked networks formed by amphiphilic monomers can create hydrogels. | researchgate.net |

Building Blocks for Specialty Chemicals

One of the most established roles of this compound and its analogues is as a versatile building block for the synthesis of a wide array of specialty chemicals. sioc-journal.cnmyskinrecipes.com The Weinreb amide functionality is particularly stable to many reaction conditions yet can be selectively transformed, making it an ideal intermediate in multi-step syntheses. sioc-journal.cn

Derivatives of this compound are key starting materials for pharmaceuticals, agrochemicals, and other high-value compounds. myskinrecipes.com For example, 4-Chloro-N-methoxy-N-methylbutanamide is used as an intermediate in the production of herbicides and insecticides and serves as a foundational element for specialty chemicals where it enhances performance in various industrial applications. myskinrecipes.com Its reactivity and structure are valuable in research and development for creating new molecules with targeted biological or chemical properties. myskinrecipes.com Similarly, fluorinated versions like 4,4,4-Trifluoro-N-methoxy-N-methylbutanamide act as building blocks for introducing trifluoromethyl groups into molecules, a common strategy in medicinal chemistry to enhance metabolic stability and other properties. biosynth.com

Furthermore, chiral derivatives are employed as building blocks for asymmetric synthesis. Optically active compounds such as (S)-2-Hydroxy-N-methoxy-N-methyl-4-phenylbutanamide are used to construct complex, biologically active molecules and chiral catalysts. mdpi.com

Table 2: this compound Derivatives as Building Blocks

| Derivative | Application | Resulting Specialty Chemical | Citation |

| 4-Chloro-N-methoxy-N-methylbutanamide | Intermediate for agrochemicals | Herbicides, Insecticides | myskinrecipes.com |

| 4-Chloro-N-methoxy-N-methylbutanamide | Building block for performance chemicals | Various specialty chemicals | myskinrecipes.com |

| 4,4,4-Trifluoro-N-methoxy-N-methylbutanamide | Introduction of trifluoromethyl group | Fluorinated organic molecules | biosynth.com |

| (S)-2-Hydroxy-N-methoxy-N-methyl-4-phenylbutanamide | Chiral building block | Biologically active compounds, Asymmetric catalysts | mdpi.com |

| 4-(1H-Indol-3-yl)-N-methoxy-N-methylbutanamide | Precursor for complex heterocycles | Spirocyclic indolenines | whiterose.ac.uk |

Emerging Methodologies and Future Research Directions

The synthetic utility of this compound is continually being expanded through the development of innovative methodologies, including continuous flow processes and novel catalytic systems. These advancements are broadening the reactivity profiles of Weinreb amides and enabling more efficient and complex molecular constructions.

Continuous Flow Chemistry Applications in this compound Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, scalability, and process control. The application of this technology to reactions involving this compound and its derivatives is a promising research direction.

Research has demonstrated the feasibility of performing reductive aminations in continuous flow systems using borane (B79455) catalysts, with chloro-N-methoxy-N-methylbutanamide being utilized in these studies. lancs.ac.uk This work serves as a proof-of-concept for applying flow chemistry to transformations of butanamide-based Weinreb amides. lancs.ac.uk Additionally, biocatalytic processes, which are often well-suited for flow reactors, have been used for the synthesis of related N-methylbutanamides, suggesting a pathway for greener, continuous production methods. rug.nl The integration of a derivative of this compound into an Fmoc continuous-flow strategy for peptide synthesis further underscores the compatibility of this class of compounds with modern flow technologies. thieme-connect.de

Table 3: Applications in Continuous Flow Chemistry

| Methodology | Substrate/Compound | Key Finding | Citation |

| FLP-Catalyzed Reductive Amination | Chloro-N-methoxy-N-methylbutanamide | Confirmed that FLP-boranes can catalyze imine reduction in a flow system using hydrogen. | lancs.ac.uk |

| Biocatalysis | N-methylbutanamide | Enzymatic synthesis demonstrated, with potential for integration into flow-reactor systems. | rug.nl |

| Peptide Synthesis | Functionalized this compound | Utilized in an Fmoc continuous-flow strategy for peptide chain elongation. | thieme-connect.de |

Novel Catalytic Systems for this compound Transformations

The development of novel catalysts is crucial for discovering new reactions and improving the efficiency of existing ones. A variety of catalytic systems have been successfully applied to transformations involving this compound and its derivatives, enabling the construction of complex molecular architectures.

Precious metal catalysts, including those based on rhodium, silver, and gold, have been employed in elegant carbocyclization and dearomatization reactions. whiterose.ac.ukliverpool.ac.uk For example, Rhodium(I) catalysts have been used for the [3+2] and [4+3] carbocyclization of substrates like 4-Cyclopropylidene-N-methoxy-N-methylbutanamide to create cis-fused bicyclic systems. liverpool.ac.uk Silver(I) and Gold(I) catalysts effectively mediate the cyclization of 4-(1H-Indol-3-yl)-N-methoxy-N-methylbutanamide to form spirocyclic products. whiterose.ac.uk

Beyond precious metals, organocatalysis has been used for the kinetic resolution of racemic hydroxy-N-methoxy-N-methylbutanamides, providing access to enantiomerically enriched chiral building blocks. mdpi.com Furthermore, early transition metals like zirconium and metal-free systems such as Frustrated Lewis Pairs (FLPs) are being explored for hydroamination and reductive amination reactions, respectively. lancs.ac.ukubc.ca

Table 4: Catalytic Transformations of this compound Derivatives

| Catalyst System | Substrate Derivative | Transformation Type | Citation |

| Rhodium(I) | 4-Cyclopropylidene-N-methoxy-N-methylbutanamide | Carbocyclization | liverpool.ac.uk |

| Silver(I) / Gold(I) | 4-(1H-Indol-3-yl)-N-methoxy-N-methylbutanamide | Spirocyclization / Dearomatization | whiterose.ac.uk |

| Chiral Acyl-Transfer Catalyst | Racemic 2-hydroxy-N-methoxy-N-methylbutanamides | Kinetic Resolution | mdpi.com |

| Frustrated Lewis Pairs (FLPs) | Chloro-N-methoxy-N-methylbutanamide | Reductive Amination | lancs.ac.uk |

| Zirconium Complexes | General Aminoalkenes | Hydroamination (Exploratory) | ubc.ca |

Expanding Reactivity Profiles and Synthetic Utility

The classic utility of Weinreb amides like this compound lies in their controlled reaction with organometallic reagents to form ketones and their reduction to aldehydes. sioc-journal.cnresearchgate.net However, ongoing research continues to expand their reactivity profile, demonstrating their utility in increasingly sophisticated synthetic applications.

The butanamide moiety is now being incorporated into substrates for complex cascade reactions and the total synthesis of natural products. whiterose.ac.ukresearchgate.net Its role as a stable carbonyl precursor that can be unmasked at a late stage makes it highly valuable. For example, N-methoxy-N-methylamides are key intermediates in the synthesis of the C-terminal unit of the potent anticancer agent dolastatin 10. researchgate.net

Moreover, new methods are being developed to facilitate the synthesis of Weinreb amides themselves, especially from sterically hindered carboxylic acids, which broadens their accessibility and range of application. organic-chemistry.org The structural and reactive properties of these amides make them valuable tools for designing and synthesizing novel compounds with specific functions, from pharmaceuticals to materials. myskinrecipes.com The ability to participate in diverse transformations, including cyclizations and functional group interconversions, ensures that this compound and its relatives will remain at the forefront of organic synthesis research. whiterose.ac.ukliverpool.ac.uk

常见问题

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying N-Methoxy-N-methylbutanamide?

- Methodology :

- Synthesis : Start with a Weinreb amide precursor (e.g., N-Methoxy-N-methylbenzamide) and perform nucleophilic addition using Grignard or organometallic reagents. For enantioselective synthesis, use chiral catalysts (e.g., Cu(I)/bisphosphine complexes) to achieve high enantiomeric excess .

- Purification : Employ column chromatography (silica gel, hexane:ethyl acetate gradient) and recrystallization (ethanol or dichloromethane). Confirm purity via HPLC (e.g., Chiralcel AD-H column, n-hexane:isopropanol = 95:5, UV detection at 220 nm) .

Q. How can structural characterization of this compound be performed?

- Techniques :

- NMR : Analyze and spectra to confirm methoxy (δ ~3.3 ppm) and methylamide (δ ~3.0 ppm) groups.

- IR : Identify carbonyl stretching (C=O, ~1650 cm) and N-O bonds (~1250 cm) .

- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 160.1) .

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Storage : Keep at 0–6°C in airtight containers to prevent degradation .

- Waste Disposal : Segregate organic waste and use licensed chemical disposal services .

Advanced Research Questions

Q. How do reaction conditions influence the stereoselectivity of this compound derivatives?

- Mechanistic Insights :

- Catalytic Asymmetric Synthesis : Use chiral ligands (e.g., BINOL-derived phosphoramidites) with Cu(I) to achieve >90% enantiomeric excess. Monitor reaction kinetics via in situ FTIR to optimize temperature (-20°C to 25°C) and solvent polarity (THF vs. toluene) .

- DFT Studies : Calculate transition-state energies to rationalize selectivity. For example, axial vs. equatorial attack pathways can differ by ~2.5 kcal/mol .

Q. What computational tools can predict the reactivity of this compound in complex reactions?

- Strategies :

- Molecular Docking : Simulate interactions with enzymes (e.g., ketoreductases) using AutoDock Vina. Focus on hydrogen bonding between the amide group and active-site residues (e.g., Tyr157) .

- DFT Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carbonyl carbon (LUMO -1.8 eV) is prone to nucleophilic attack .

Q. How can advanced spectroscopy resolve contradictions in hydrogen-bonding behavior of this compound?

- Analytical Approaches :

- Near-Infrared (NIR) Spectroscopy : Detect weak hydrogen bonds (e.g., between amide NH and methoxy O) via combination bands (4500–5000 cm) .

- X-ray Crystallography : Resolve crystal packing to identify intermolecular interactions. For example, π-π stacking between aromatic rings may stabilize the solid-state structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。